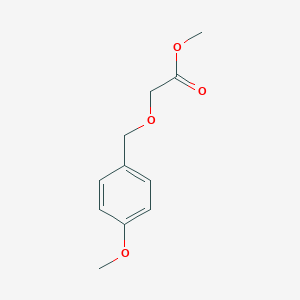
Methyl 2-((4-Methoxybenzyl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((4-Methoxybenzyl)oxy)acetate is an organic compound with the molecular formula C10H12O4. It is a derivative of acetic acid and is characterized by the presence of a methoxybenzyloxy group attached to the acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-Methoxybenzyl)oxy)acetate typically involves the esterification of (4-Methoxybenzyloxy)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((4-Methoxybenzyl)oxy)acetate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Nucleophiles such as halides, amines
Major Products Formed
Hydrolysis: (4-Methoxybenzyloxy)acetic acid, methanol
Oxidation: (4-Hydroxybenzyloxy)acetic acid methyl ester
Substitution: Various substituted Methyl 2-((4-Methoxybenzyl)oxy)acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((4-Methoxybenzyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-((4-Methoxybenzyl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (4-Methoxybenzyloxy)acetic acid and methanol. Additionally, its methoxy group can undergo metabolic transformations, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl anisate: Similar structure with a methoxy group on the benzene ring but lacks the acetic acid moiety.
Methyl 4-methoxyacetoacetate: Contains a methoxy group and an ester functional group but differs in the position and type of ester linkage.
Benzoic acid, 4-(acetyloxy)-, methyl ester: Similar ester functional group but with a different aromatic substitution pattern.
Uniqueness
Methyl 2-((4-Methoxybenzyl)oxy)acetate is unique due to its specific combination of a methoxybenzyloxy group and an acetic acid ester linkage.
Eigenschaften
CAS-Nummer |
51759-07-0 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl 2-[(4-methoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-13-10-5-3-9(4-6-10)7-15-8-11(12)14-2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
PFSLSOYNJRVULY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)COCC(=O)OC |
Synonyme |
[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester; Methyl [(p-Methoxybenzyl)oxy]acetate; 2-[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















